molecular formula C14H11IN2O3S B595873 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole CAS No. 1206181-42-1

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole

Cat. No.: B595873
CAS No.: 1206181-42-1
M. Wt: 414.217
InChI Key: JQZMVKJMWYIVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole is a synthetic compound belonging to the indole family, characterized by the presence of a phenylsulfonyl group, a methoxy group, and an iodine atom attached to an azaindole core. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors for scalability.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMSO. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group enhances its binding affinity to these targets, while the methoxy and iodine groups contribute to its overall stability and reactivity . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-5-methoxy-2-iodo-4-azaindole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-5-methoxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3S/c1-20-14-8-7-12-11(16-14)9-13(15)17(12)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZMVKJMWYIVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.